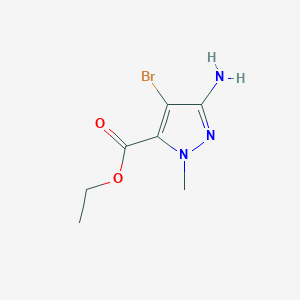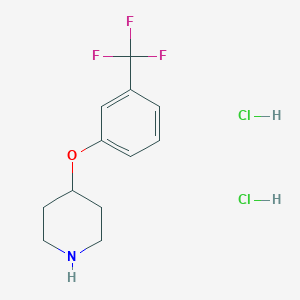
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 8th position on the tetrahydroquinoxaline ring. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroquinoxaline: Lacks the methyl group at the 8th position.
8-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the bromine atom at the 5th position.
5-Bromo-8-methylquinoxaline: Lacks the tetrahydro structure.
Uniqueness
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the bromine atom and the methyl group on the tetrahydroquinoxaline ring. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrN2 |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
5-bromo-8-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-3,11-12H,4-5H2,1H3 |
InChI-Schlüssel |
PTQVIOBGXZVXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Br)NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)






![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)

![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)


